Pyrrole-3-butyric acid

CAS No.: 30000-61-4

Cat. No.: VC3780389

Molecular Formula: C8H11NO2

Molecular Weight: 153.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 30000-61-4 |

|---|---|

| Molecular Formula | C8H11NO2 |

| Molecular Weight | 153.18 g/mol |

| IUPAC Name | 4-(1H-pyrrol-3-yl)butanoic acid |

| Standard InChI | InChI=1S/C8H11NO2/c10-8(11)3-1-2-7-4-5-9-6-7/h4-6,9H,1-3H2,(H,10,11) |

| Standard InChI Key | ZILGRACWFSKIFU-UHFFFAOYSA-N |

| SMILES | C1=CNC=C1CCCC(=O)O |

| Canonical SMILES | C1=CNC=C1CCCC(=O)O |

Introduction

Chemical Identity and Structure

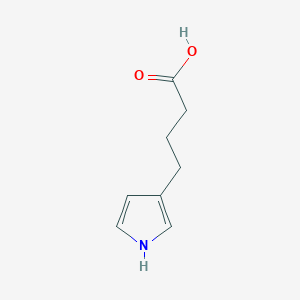

Pyrrole-3-butyric acid, also known as 4-(1H-pyrrol-3-yl)butanoic acid, is a pyrrole derivative with the molecular formula C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol . The compound is registered with CAS number 30000-61-4 .

Its chemical structure consists of a pyrrole ring (a five-membered heterocyclic compound containing nitrogen) with a four-carbon butyric acid chain attached at the 3-position of the ring. The structure can be represented through various notations:

The molecular architecture of this compound features an aromatic pyrrole ring that contributes to its stability, while the carboxylic acid group provides acidic properties typical of organic acids.

Physical Properties

Melting Point and Stability

The compound has a documented melting point range of 91-95°C , which is typical for organic acids of similar molecular weight. For optimal preservation and stability, it is recommended to store the compound at -20°C , suggesting potential sensitivity to oxidation or degradation when exposed to higher temperatures or ambient conditions for extended periods.

Spectroscopic Properties

Mass spectrometry data provides valuable insights into the compound's behavior under ionization conditions. The predicted collision cross-section (CCS) values for different adducts have been reported as follows:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 154.08626 | 133.5 |

| [M+Na]+ | 176.06820 | 142.9 |

| [M+NH4]+ | 171.11280 | 140.4 |

| [M+K]+ | 192.04214 | 139.9 |

| [M-H]- | 152.07170 | 132.5 |

| [M+Na-2H]- | 174.05365 | 137.4 |

| [M]+ | 153.07843 | 134.1 |

| [M]- | 153.07953 | 134.1 |

These collision cross-section values provide important information for analytical identification and characterization of the compound using mass spectrometry techniques .

Synthesis Methods

General Synthetic Approaches

The synthesis of pyrrole-3-butyric acid typically involves strategies that connect a pyrrole unit with a butyric acid chain. According to available literature, common approaches include the condensation of pyrrole with appropriate butyric acid derivatives.

Specific Synthetic Routes

One documented synthetic pathway involves the reduction of 4-oxo-4-[(1-phenylsulfonyl)-3-yl]-butyric acid through Clemmensen reduction, which leads to the preparation of 4-(1H-pyrrol-3-yl)-butyric acid . This approach demonstrates the possibility of selectively placing the butyric acid chain at the C3 position of the pyrrole ring, which is chemically significant due to the different reactivity of the various positions on the pyrrole ring.

Relationship to Other Bioactive Compounds

The structural elements of pyrrole-3-butyric acid—specifically its pyrrole ring and butyric acid chain—are found in various bioactive compounds. For instance, gamma-aminobutyric acid (GABA) analogs share the butyric acid moiety with pyrrole-3-butyric acid . Additionally, compounds like rolipram, a phosphodiesterase inhibitor that has been studied for potential antidepressant and anti-inflammatory effects, contain structural elements similar to those found in pyrrole-3-butyric acid .

These structural relationships suggest potential directions for investigating the bioactivity of pyrrole-3-butyric acid or its derivatives, particularly in the context of neurological or inflammatory pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume